REACTION_CXSMILES
|
Cl.CCO.C(OC([N:12]1[CH2:17][CH2:16][CH:15]([N:18]2[CH:22]=[C:21]([C:23]3[CH:32]=[N:31][C:30]4[C:25](=[C:26]([Br:33])[CH:27]=[CH:28][CH:29]=4)[N:24]=3)[CH:20]=[N:19]2)[CH2:14][CH2:13]1)=O)(C)(C)C>>[Br:33][C:26]1[CH:27]=[CH:28][CH:29]=[C:30]2[C:25]=1[N:24]=[C:23]([C:21]1[CH:20]=[N:19][N:18]([CH:15]3[CH2:16][CH2:17][NH:12][CH2:13][CH2:14]3)[CH:22]=1)[CH:32]=[N:31]2
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
4-[4-(8-Bromo-quinoxalin-2-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)N1N=CC(=C1)C1=NC2=C(C=CC=C2N=C1)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the yellow suspension is concentrated under vacuo
|
Type
|
ADDITION
|
Details
|
the residue is diluted with CH2Cl2
|
Type
|
ADDITION
|
Details
|
poured onto a saturated solution of NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is used without further purification in the next step
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=C2N=CC(=NC12)C=1C=NN(C1)C1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |